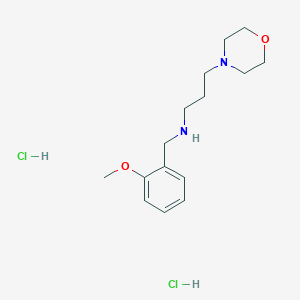![molecular formula C19H21F2N3O B5352869 1-[5-fluoro-2-methyl-4-(4-morpholinyl)phenyl]ethanone (4-fluorophenyl)hydrazone](/img/structure/B5352869.png)
1-[5-fluoro-2-methyl-4-(4-morpholinyl)phenyl]ethanone (4-fluorophenyl)hydrazone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[5-fluoro-2-methyl-4-(4-morpholinyl)phenyl]ethanone (4-fluorophenyl)hydrazone is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as FMH and has been synthesized using various methods. In
Mécanisme D'action
FMH inhibits the activity of cathepsin B and L by binding to their active sites. This binding prevents the enzymes from degrading extracellular matrix proteins, which are essential for cancer cell invasion and metastasis.
Biochemical and Physiological Effects:
FMH has been shown to have various biochemical and physiological effects. It inhibits the activity of cathepsin B and L, which are involved in the degradation of extracellular matrix proteins. This inhibition leads to the accumulation of these proteins, which can prevent cancer cell invasion and metastasis. FMH has also been shown to induce apoptosis in cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
FMH has several advantages for lab experiments. It is a potent inhibitor of cathepsin B and L and can be used to study the role of these enzymes in cancer metastasis. However, FMH has some limitations, including its potential toxicity and limited solubility in water.
Orientations Futures
There are several future directions for research on FMH. One potential direction is to study its potential applications in the treatment of cancer. FMH has been shown to inhibit the activity of cathepsin B and L, which are involved in cancer metastasis. Another potential direction is to study the mechanism of action of FMH in more detail. This could lead to the development of more potent inhibitors of cathepsin B and L. Additionally, FMH could be used as a probe to study the role of cathepsin B and L in other diseases, such as Alzheimer's disease.
Méthodes De Synthèse
FMH can be synthesized using various methods, including the reaction of 5-fluoro-2-methyl-4-(4-morpholinyl)benzaldehyde and phenylhydrazine. Another method involves the reaction of 5-fluoro-2-methyl-4-(4-morpholinyl)benzaldehyde and phenylhydrazine in the presence of sodium acetate and acetic anhydride. The reaction produces FMH as a yellow solid.
Applications De Recherche Scientifique
FMH has been extensively studied for its potential applications in scientific research. It has been shown to inhibit the activity of various enzymes, including cathepsin B and L, which are involved in the degradation of extracellular matrix proteins. FMH has also been used as a probe to study the role of these enzymes in cancer metastasis.
Propriétés
IUPAC Name |
4-fluoro-N-[(Z)-1-(5-fluoro-2-methyl-4-morpholin-4-ylphenyl)ethylideneamino]aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21F2N3O/c1-13-11-19(24-7-9-25-10-8-24)18(21)12-17(13)14(2)22-23-16-5-3-15(20)4-6-16/h3-6,11-12,23H,7-10H2,1-2H3/b22-14- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOMCXUGJEGUKOR-HMAPJEAMSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C(=NNC2=CC=C(C=C2)F)C)F)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C=C1/C(=N\NC2=CC=C(C=C2)F)/C)F)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21F2N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![[2-(4-methoxyphenyl)ethyl][(3-methyl-2-thienyl)methyl]amine hydrochloride](/img/structure/B5352792.png)
![N-(2-(1,3-benzodioxol-5-yl)-1-{[(4-methylphenyl)amino]carbonyl}vinyl)-2-methoxybenzamide](/img/structure/B5352799.png)
![3-{2-[(2-ethylphenyl)amino]-2-oxoethyl}-N,N,4-trimethyl-3,4-dihydro-2H-1,4-benzoxazine-6-carboxamide](/img/structure/B5352810.png)
![4-(cyclopropylmethyl)-3-isopropyl-1-[(2-methyl-1H-benzimidazol-4-yl)carbonyl]-1,4-diazepan-5-one](/img/structure/B5352813.png)

![2-({6-[3-(pyrrolidin-1-ylcarbonyl)-1,4'-bipiperidin-1'-yl]pyrimidin-4-yl}amino)ethanol](/img/structure/B5352831.png)
![3-[(2-chlorobenzyl)thio]-6-(2,4-dimethoxyphenyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5352845.png)
![ethyl N-{2-[(4-ethoxybenzoyl)amino]-3-phenylacryloyl}-beta-alaninate](/img/structure/B5352852.png)
![3-(3-chlorophenyl)-6-[2-(4-nitrophenyl)vinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B5352857.png)


![N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-2-[(1-methyl-1H-tetrazol-5-yl)thio]acetamide](/img/structure/B5352877.png)
![2-(1-isopropyl-3-oxo-2-piperazinyl)-N-[(6-methoxy-1H-benzimidazol-2-yl)methyl]acetamide](/img/structure/B5352891.png)
![5-(2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)-N-[4-(trifluoromethoxy)phenyl]pentanamide](/img/structure/B5352901.png)
